Sulfate de pactimibe

Vue d'ensemble

Description

Le sulfate de pactimibe est un nouvel inhibiteur de l'acyl-CoA : cholestérol acyltransférase. Il a été étudié pour son potentiel à traiter l'athérosclérose et la maladie coronarienne en inhibant la formation d'esters de cholestérol et en réduisant les taux de cholestérol plasmatique .

Applications De Recherche Scientifique

Pactimibe sulfate has several scientific research applications, including:

Chemistry: Used as a tool to study acyl coenzyme A:cholesterol acyltransferase inhibition.

Biology: Investigated for its effects on cholesterol metabolism and foam cell formation.

Medicine: Studied for its potential to treat atherosclerosis and reduce plasma cholesterol levels.

Industry: Used in the development of new cholesterol-lowering drugs .

Mécanisme D'action

Target of Action

Pactimibe sulfate primarily targets Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the formation of cholesteryl esters. By inhibiting ACAT, Pactimibe sulfate can effectively reduce the formation of these esters .

Mode of Action

Pactimibe sulfate inhibits ACAT in a noncompetitive manner, with IC50 values of 2.0 μM, 2.7 μM, and 4.7 μM in the liver, macrophages, and THP-1 cells, respectively . It also noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM .

Biochemical Pathways

Pactimibe sulfate affects multiple metabolic pathways. It undergoes indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The indolin oxidation and the ω-1 oxidation are dominant and are mainly catalyzed by CYP3A4 and CYP2D6, respectively .

Pharmacokinetics

The pharmacokinetics of Pactimibe sulfate involve multiple metabolic pathways, including indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The intrinsic clearance (CL int) values for these pathways in human hepatic microsomes were 0.63 and 0.76 μl/min/mg-protein, respectively . The systemic clearance of R-125528, a plasma metabolite of Pactimibe sulfate, was highly dependent on CYP2D6 activity .

Result of Action

The inhibition of ACAT by Pactimibe sulfate leads to a decrease in the formation of cholesteryl esters. This results in reduced cholesterol absorption from the intestine, reduced cholesteryl ester formation in the liver, and enhanced elimination of cholesterol from the body . These effects contribute to the reduction of serum cholesterol levels .

Action Environment

The action of Pactimibe sulfate can be influenced by various environmental factors. For instance, the systemic clearance of its plasma metabolite, R-125528, is highly dependent on CYP2D6 activity . Therefore, factors that affect CYP2D6 activity, such as genetic polymorphisms and drug-drug interactions, can potentially influence the action, efficacy, and stability of Pactimibe sulfate .

Analyse Biochimique

Biochemical Properties

Pactimibe sulfate plays a significant role in biochemical reactions by inhibiting acyl coenzyme A:cholesterol acyltransferase (ACAT) enzymes. It interacts with ACAT1 and ACAT2, inhibiting their activity with IC50 values of 4.9 μM and 3.0 μM, respectively . Additionally, pactimibe sulfate noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM . These interactions lead to a reduction in cholesteryl ester formation, which is crucial in the development of atherosclerotic plaques .

Cellular Effects

Pactimibe sulfate influences various cellular processes, particularly in liver cells, macrophages, and THP-1 cells. It inhibits ACAT activity in these cells, leading to a decrease in foam cell formation, which is a key factor in atherosclerosis . Furthermore, pactimibe sulfate affects cell signaling pathways and gene expression related to cholesterol metabolism, thereby modulating cellular metabolism and reducing cholesterol accumulation .

Molecular Mechanism

At the molecular level, pactimibe sulfate exerts its effects by binding to and inhibiting ACAT enzymes. This inhibition prevents the esterification of cholesterol, reducing the formation of cholesteryl esters . The compound also undergoes multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation, primarily catalyzed by CYP3A4 and CYP2D6 enzymes . These metabolic processes are crucial for the compound’s systemic clearance and overall efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pactimibe sulfate have been observed to change over time. The compound demonstrates good stability and maintains its inhibitory activity over extended periods . Its plasma metabolite, R-125528, is cleared solely by CYP2D6, indicating a dependence on this enzyme for long-term efficacy . Studies have shown that the compound’s effects on cellular function remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of pactimibe sulfate vary with different dosages. At lower doses, the compound effectively reduces plasma cholesterol levels without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Pactimibe sulfate is involved in multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation . These pathways are primarily catalyzed by CYP3A4 and CYP2D6 enzymes . The compound’s metabolism results in the formation of its plasma metabolite, R-125528, which is also subject to further metabolic processes . These pathways are crucial for the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, pactimibe sulfate is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its binding to plasma proteins and its interactions with cellular transport mechanisms . This distribution is essential for its therapeutic efficacy and targeting of specific tissues .

Subcellular Localization

Pactimibe sulfate’s subcellular localization is primarily within the endoplasmic reticulum, where ACAT enzymes are located . The compound’s activity is closely linked to its localization, as it needs to be in proximity to ACAT enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de pactimibe peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle indole et des modifications ultérieures. La synthèse implique généralement les étapes suivantes :

- Formation du cycle indole.

- Introduction du groupe pivaloylamino.

- Addition du groupe octyle.

- Sulfatation pour former le sel de sulfate .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend :

- Utilisation de matières premières de haute pureté.

- Conditions de réaction contrôlées pour minimiser les sous-produits.

- Étapes de purification telles que la cristallisation et la filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de pactimibe subit plusieurs types de réactions chimiques, notamment :

Oxydation : Oxydation de l'indoline pour former son métabolite plasmatique, R-125528.

Réduction : Réduction du cycle indole.

Substitution : N-désalkylation et glucuronidation

Réactifs et conditions courants :

Oxydation : Catalysée par les enzymes du cytochrome P450, en particulier CYP3A4 et CYP2D6.

Réduction : Implique généralement des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de N-désalkylation et de glucuronidation sont catalysées par les enzymes hépatiques

Principaux produits :

R-125528 : Un métabolite plasmatique majeur formé par l'oxydation de l'indoline.

Glucuronides : Formés par des réactions de glucuronidation

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de l'acyl-CoA : cholestérol acyltransférase.

Biologie : Étudié pour ses effets sur le métabolisme du cholestérol et la formation de cellules spumeuses.

Médecine : Étudié pour son potentiel à traiter l'athérosclérose et à réduire les taux de cholestérol plasmatique.

Industrie : Utilisé dans le développement de nouveaux médicaments hypolipidémiants .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'acyl-CoA : cholestérol acyltransférase, une enzyme impliquée dans la formation d'esters de cholestérol. Cette inhibition entraîne une réduction de la formation d'esters de cholestérol, une diminution de l'absorption du cholestérol par l'intestin et une amélioration de l'élimination du cholestérol de l'organisme. Les principales cibles moléculaires sont l'acyl-CoA : cholestérol acyltransférase 1 et l'acyl-CoA : cholestérol acyltransférase 2 .

Composés similaires :

Avasimibe : Un autre inhibiteur de l'acyl-CoA : cholestérol acyltransférase avec des effets hypolipidémiants similaires.

Fomimibe : Un inhibiteur de l'absorption du cholestérol avec un mécanisme d'action différent.

Inhibiteurs de la squalène synthase : Composés qui inhibent la synthèse du cholestérol à une étape différente de la voie

Unicité du this compound : Le this compound est unique en raison de son inhibition double de l'acyl-CoA : cholestérol acyltransférase 1 et de l'acyl-CoA : cholestérol acyltransférase 2, conduisant à une réduction plus complète de la formation d'esters de cholestérol et des taux de cholestérol plasmatique par rapport aux autres inhibiteurs .

Comparaison Avec Des Composés Similaires

Avasimibe: Another acyl coenzyme A:cholesterol acyltransferase inhibitor with similar cholesterol-lowering effects.

Fomimibe: An inhibitor of cholesterol absorption with a different mechanism of action.

Squalene synthase inhibitors: Compounds that inhibit cholesterol synthesis at a different step in the pathway

Uniqueness of Pactimibe Sulfate: Pactimibe sulfate is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .

Propriétés

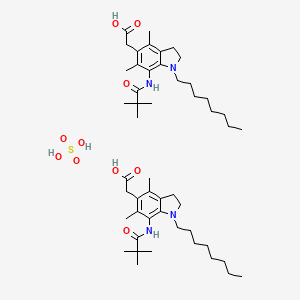

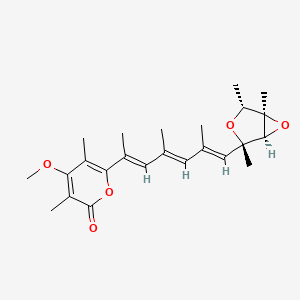

IUPAC Name |

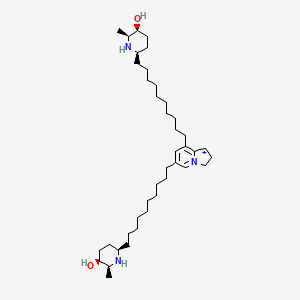

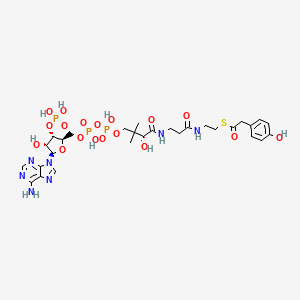

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQESRCXYYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209694 | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608510-47-0 | |

| Record name | Pactimibe sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

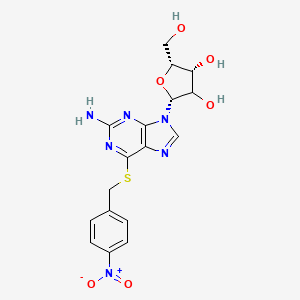

![1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine](/img/structure/B1245442.png)

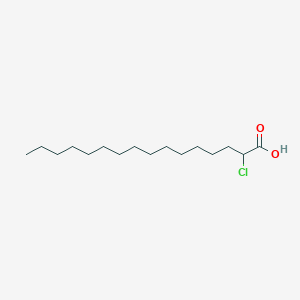

![(2E)-2-[(4aS,7R,8R,8aS)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-ylidene]acetaldehyde](/img/structure/B1245452.png)